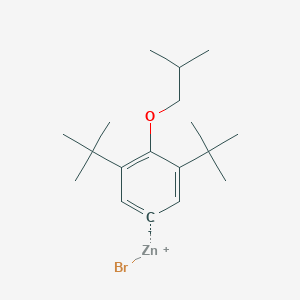
(3,5-Di-t-butyl-4-i-butyloxyphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-di-tert-butyl-4-iso-butyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3,5-di-tert-butyl-4-iso-butyloxyphenyl)zinc bromide typically involves the reaction of (3,5-di-tert-butyl-4-iso-butyloxyphenyl)magnesium bromide with zinc bromide in tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5−di−tert−butyl−4−iso−butyloxyphenyl)MgBr+ZnBr2→(3,5−di−tert−butyl−4−iso−butyloxyphenyl)ZnBr+MgBr2
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods but with enhanced safety and efficiency measures. The use of automated systems and controlled environments ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3,5-di-tert-butyl-4-iso-butyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bonded phenyl group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product is typically a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (3,5-di-tert-butyl-4-iso-butyloxyphenyl)zinc bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological and medicinal properties.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of (3,5-di-tert-butyl-4-iso-butyloxyphenyl)zinc bromide involves the transfer of the phenyl group from zinc to another molecule. This transfer is facilitated by the coordination of the zinc atom with the substrate, followed by the formation of a new carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
tert-Butylzinc bromide: Another organozinc compound used in similar reactions.
(2,4-diiso-butyloxyphenyl)zinc bromide: A structurally related compound with similar reactivity.
Uniqueness
(3,5-di-tert-butyl-4-iso-butyloxyphenyl)zinc bromide is unique due to its specific steric and electronic properties, which can influence the selectivity and efficiency of the reactions it participates in.
Properties
Molecular Formula |
C18H29BrOZn |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
bromozinc(1+);1,3-ditert-butyl-2-(2-methylpropoxy)benzene-5-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-13(2)12-19-16-14(17(3,4)5)10-9-11-15(16)18(6,7)8;;/h10-11,13H,12H2,1-8H3;1H;/q-1;;+2/p-1 |
InChI Key |
ASNWVIVGGVPOSM-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)COC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















